Ethyl 2,3-dimethylbenzoate
Overview
Description
Ethyl 2,3-dimethylbenzoate is a versatile building block that can be used as a reagent or in the synthesis of complex compounds . It is also an intermediate in synthesizing various research chemicals and useful scaffolds .
Molecular Structure Analysis
The molecular formula of Ethyl 2,3-dimethylbenzoate is C11H14O2 . The molecular weight is 178.23 g/mol . The InChIKey, a unique identifier for chemical substances, is YPZCBIBAAUBMLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,3-dimethylbenzoate has a molecular weight of 178.23 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .Scientific Research Applications
Application
These compounds are used in the synthesis of novel benzamide compounds .
Method of Application
The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Ester Chemistry
Application
Ethyl 2,3-dimethylbenzoate, as an ester, can be involved in a variety of chemical reactions typical for this group of compounds .
Method of Application
Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .
Results
The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
Synthesis of Complex Compounds
Application
Ethyl 2,3-dimethylbenzoate can be used as a versatile building block in the synthesis of complex compounds .
Method of Application
This compound can serve as a reagent or intermediate in the synthesis of various research chemicals and useful scaffolds .
Results
The specific results would depend on the particular synthesis pathway and target compound .
Flavor and Fragrance Industry
Application
Ethyl 2,3-dimethylbenzoate, like many esters, could potentially be used in the flavor and fragrance industry .
Method of Application
Esters are often used to impart specific flavors or scents to products. The exact method of application would depend on the specific product formulation .
Results
The use of esters in this industry can result in a wide range of flavors and fragrances, contributing to the sensory qualities of various consumer products .
Spectroscopic Analysis
Application
Ethyl 2,3-dimethylbenzoate could be used in spectroscopic analysis, such as NMR spectroscopy .
Method of Application
In NMR spectroscopy, the compound could be used to study the splitting or coupling patterns of the hydrogen atoms in the molecule .
Results
The results of such an analysis could provide valuable information about the structure and properties of the compound .
Pharmaceutical Testing
Application
Ethyl 2,3-dimethylbenzoate could be used for pharmaceutical testing .
Method of Application
This compound could serve as a reagent or intermediate in the synthesis of various research chemicals and useful scaffolds .
Results
The specific results would depend on the particular synthesis pathway and target compound .
properties
IUPAC Name |
ethyl 2,3-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZCBIBAAUBMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dimethylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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